Sucrose octasulfate sodium salt

Coagulation biochemistry Thrombin inhibition Exosite II binding

Researchers studying thrombin regulation often face confounding dual-pathway activation with unfractionated heparin. Sucrose octasulfate sodium salt (CAS 74135-10-7) solves this by selectively accelerating HCII-mediated thrombin inactivation 2,000-fold without affecting the antithrombin pathway, enabling clean mechanistic dissection. • Selective HCII probe: 2,000-fold acceleration of thrombin inactivation; no AT pathway crosstalk • Defined exosite II ligand: Kd ≈ 1.4 μM; homogeneous, non-animal-derived alternative to heterogeneous heparin • Water-soluble sodium salt: Ready for aqueous formulation; unlike insoluble sucralfate (aluminum complex)

Molecular Formula C12H22NaO35S8
Molecular Weight 1005.8 g/mol
CAS No. 74135-10-7
Cat. No. B014747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose octasulfate sodium salt
CAS74135-10-7
Synonyms1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4,6-Tetrakis(hydrogen sulfate) Sodium Salt;  Sodium Sucrose Octasulfate; 
Molecular FormulaC12H22NaO35S8
Molecular Weight1005.8 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na]
InChIInChI=1S/C12H22O35S8.Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1
InChIKeyHQVNSDSSDOHJPU-AKSHDPDZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Octasulfate Sodium Salt: Physicochemical Profile


Sucrose octasulfate sodium salt (SOS sodium; CAS 74135-10-7) is a highly sulfated disaccharide derivative with the molecular formula C12H14Na8O35S8 and a molecular weight of 1158.66 g/mol . As the sodium salt form of sucrose octasulfate, it is a water-soluble polyanionic compound that serves as the soluble counterpart to the insoluble aluminum complex sucralfate, and functions as a widely utilized surrogate for heparin in biochemical research [1]. It is commercially available as a white to off-white powder with purity specifications typically ≥98% by HPLC and a melting point range of approximately 106-108°C .

Soluble polyanionic probe for coagulation and growth factor binding assays
Defined small-molecule alternative to heterogeneous heparin preparations
Compatible with aqueous buffers and cell culture media

Sucrose Octasulfate Sodium Salt: Substitution Limitations


Despite functional similarities as polyanionic sulfated molecules, sucrose octasulfate sodium salt exhibits distinct binding stoichiometry, mechanistic selectivity, and solution-phase behavior that preclude simple substitution with heparin, sucralfate (the aluminum complex), or other salt forms [1]. SOS binds thrombin as a monomeric 1:2 complex in solution, whereas heparin-thrombin complexes are dimeric; this difference fundamentally alters downstream biological outcomes [2]. Furthermore, the sodium salt is fully water-soluble, enabling direct use in aqueous formulation and biochemical assays, whereas the aluminum complex sucralfate is insoluble and requires acidic conditions for dissolution—a critical distinction for experimental design and pharmaceutical formulation .

Heparin Different thrombin binding stoichiometry and complex assembly may shift pathway readouts
Sucralfate Insoluble aluminum complex requires acidic dissolution; may not transfer to aqueous assays
Salt Form Alternative salts or aluminum forms can alter solubility and polyanion availability

Sucrose Octasulfate Sodium Salt: Differentiation Evidence


Thrombin Binding Affinity vs. Heparin

SOS binds to thrombin exosite II with a dissociation constant Kd of approximately 1.4 μM, which is comparable to that of polymeric heparin measured under identical conditions [1]. Despite heparin being a much larger polymeric glycosaminoglycan, SOS achieves equivalent binding affinity via distinct nonionic (hydrogen bonding) interactions that contribute more significantly to SOS-thrombin binding than to heparin-thrombin binding [1]. This establishes SOS as a defined, homogeneous small-molecule alternative to heterogeneous heparin preparations.

Thrombin Binding Affinity
Head-to-head
Kd ≈ 1.4 μM vs. heparin comparable
Supports defined, batch-consistent heparin alternative
Binding relies more on hydrogen bonding than heparin
Coagulation biochemistry Thrombin inhibition Exosite II binding Polyanion-protein interactions

Heparin Cofactor II Pathway Selectivity

SOS selectively accelerates thrombin inactivation by heparin cofactor II (HCII) by 2,000-fold while having no detectable effect on antithrombin (AT)-mediated thrombin inactivation [1]. In contrast, unfractionated heparin accelerates both HCII and AT pathways [2]. The Kd values for SOS binding to thrombin were determined as 10 ± 4 μM and 400 ± 300 μM for two distinct sites, with binding to HCII characterized by Kd = 1.45 ± 0.30 mM [1].

HCII Pathway Selectivity
Head-to-head
2,000× HCII acceleration; no AT effect
Enables HCII-specific pathway dissection
Ex vivo plasma thrombin generation suppression reported
Serpin-mediated coagulation Heparin cofactor II Antithrombin Selective anticoagulation

Thrombin Catalytic Inhibition Profile

SOS inhibits thrombin catalytic activity with an IC50 of 4.5 μM . However, the inhibition is characterized as having high potency but low efficacy, meaning SOS does not achieve complete inhibition even at saturating concentrations [1]. This partial inhibition profile is mechanistically distinct from direct active-site inhibitors and reflects SOS's allosteric modulation via exosite II binding.

Thrombin Catalytic Inhibition
Cross-study
IC50 = 4.5 μM; partial inhibition profile
Allosteric modulation context; low maximal efficacy
Monomeric complex vs. dimeric heparin-thrombin
Thrombin catalysis Enzyme inhibition Allosteric modulation

FGF-2 Binding Antagonism

SOS inhibits fibroblast growth factor 2 (FGF-2) binding to endothelial cells with an IC50 of approximately 2 μg/mL (~1.7 μM), and removes pre-bound FGF-2 from these cells . This activity translates to tumor growth inhibition in mouse melanoma and lung carcinoma models in vivo . The mechanism involves SOS competing with endogenous heparan sulfate proteoglycans for the FGF-2 polyanion binding site.

FGF-2 Binding Antagonism
Data to verify
IC50 ≈ 2 μg/mL; reported tumor model response
Supports FGF-2 antagonism endpoint review
Class-level inference; source-specific review recommended
Angiogenesis Fibroblast growth factor Tumor growth inhibition Endothelial cell biology

Aqueous Solubility vs. Sucralfate

Sucrose octasulfate sodium salt is freely water-soluble, enabling direct use in aqueous buffers and cell culture media, whereas sucralfate—the basic aluminum salt of sucrose octasulfate—is insoluble in water and requires acidic conditions (pH < 4) for dissolution . Sucralfate contains 30-38% sucrose octasulfate by weight, with the remainder consisting of aluminum hydroxide [1]. The soluble sodium salt retains the polyanionic binding properties of the sucrose octasulfate moiety without aluminum interference or precipitation issues.

Aqueous Solubility
Head-to-head
Freely water-soluble; sucralfate insoluble
Aqueous assay and formulation compatibility
Sucralfate requires acidic pH for dissolution
Formulation science Pharmaceutical excipients In vitro assay compatibility Sucralfate mechanism

aFGF Protein Stabilization

Soluble SOS stabilizes acidic fibroblast growth factor (aFGF; FGF-1) against thermal denaturation, urea-induced unfolding, and acidic pH-induced unfolding, as determined by circular dichroism, fluorescence spectroscopy, and differential scanning calorimetry [1]. SOS competes directly with heparin and suramin for the aFGF polyanion binding site, and the stabilization profile is comparable to that conferred by heparin [1].

aFGF Stabilization
Cross-study
Protects against thermal, urea, and acid unfolding
Non-animal-derived protein stabilization context
Comparable to heparin; competes for same binding site
Protein stabilization Growth factor storage aFGF/FGF-1 Biophysical characterization

Sucrose Octasulfate Sodium Salt: Research & Industrial Applications


Heparin Cofactor II Pathway Investigation

Investigators studying the specific contribution of HCII to thrombin regulation should use SOS sodium salt as a selective tool compound. SOS accelerates HCII-mediated thrombin inactivation 2,000-fold with no effect on the AT pathway, enabling clean pathway dissection without the confounding dual-pathway activation observed with unfractionated heparin [1]. Ex vivo plasma assays further demonstrate that SOS suppresses thrombin generation through both HCII-dependent and HCII-independent processes, providing a model system for exploring oversulfated disaccharide pharmacology [1].

Thrombin Exosite II Binding Surrogate

For structural biology and biochemistry laboratories requiring a homogeneous, chemically defined ligand for thrombin exosite II, SOS sodium salt offers equivalent binding affinity (Kd ≈ 1.4 μM) to polymeric heparin without the heterogeneity, animal-origin concerns, or batch variability inherent to heparin preparations [2]. X-ray crystallography studies have resolved the SOS-thrombin complex at atomic resolution, providing a foundation for structure-based design of exosite II-targeting small molecules [2].

FGF-2 Antagonism in Angiogenesis Research

SOS sodium salt inhibits FGF-2 binding to endothelial cells with an IC50 of approximately 2 μg/mL and has demonstrated in vivo tumor growth inhibition in mouse melanoma and lung carcinoma models . Researchers investigating FGF-2-driven angiogenesis, tumor progression, or endothelial cell biology should consider SOS as a defined, small-molecule antagonist that competes with endogenous heparan sulfate for the FGF-2 polyanion binding site .

Protein Stabilization for Biopharmaceuticals

SOS sodium salt stabilizes aFGF/FGF-1 against thermal, urea, and acid-induced unfolding, making it a viable alternative to heparin for protein storage buffers, cell culture media supplementation, and biopharmaceutical formulations where a chemically defined, non-animal-derived stabilizing agent is required [3]. SOS competes directly with heparin for the aFGF polyanion binding site and confers comparable stabilization, enabling heparin-free formulation strategies [3].

Application
Selection Property
Validation Focus
HCII Pathway Investigation
HCII-selective acceleration
HCII-specific thrombin inactivation assays
Thrombin Exosite II Surrogate
Defined binding homogeneity
Structure-activity relationship consistency
FGF-2 Antagonism Research
FGF-2 antagonist activity
Endothelial cell binding endpoint review
aFGF Stabilization
Unfolding protection capacity
Thermal and chemical stability assays

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